

Methyl 6-amino-3-bromopicolinate: A Versatile Scaffold for Modern Research Applications

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Compound of Interest

Compound Name: Methyl 6-amino-3-bromopicolinate

Cat. No.: B070948

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-amino-3-bromopicolinate is a strategically substituted pyridine derivative that serves as a highly versatile building block in medicinal chemistry, drug discovery, and agrochemical research. Its unique arrangement of functional groups—a nucleophilic amino group, a synthetically tractable bromine atom, and a readily modifiable methyl ester—offers multiple avenues for chemical elaboration, enabling the construction of diverse molecular libraries for biological screening. This guide explores the potential research applications of this compound, providing insights into its synthetic utility, hypothetical biological data for its derivatives, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Molecular Features and Synthetic Potential

Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) possesses a molecular formula of $C_7H_7BrN_2O_2$ and a molecular weight of 231.05 g/mol. The intrinsic reactivity of its functional groups makes it an ideal starting material for the synthesis of more complex molecules.

- **The Bromine Atom:** The bromine at the 3-position of the pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl substituents, significantly expanding the chemical space accessible from this scaffold.

- **The Amino Group:** The 6-amino group can act as a nucleophile or a point for further functionalization. It can be acylated to form amides, derivatized into ureas or thioureas, or used in condensation reactions.
- **The Methyl Picolinate Moiety:** The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This picolinamide motif is prevalent in many biologically active molecules.

Potential Research Applications

The structural motifs accessible from **Methyl 6-amino-3-bromopicolinate** are featured in a variety of bioactive compounds, suggesting its utility in several research domains.

Kinase Inhibitors for Oncology

The picolinamide scaffold is a key feature in a number of kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. Derivatives of **Methyl 6-amino-3-bromopicolinate** could be synthesized and evaluated as potential VEGFR-2 inhibitors.

Hypothetical Biological Data for Picolinamide Derivatives

The following table presents hypothetical in vitro biological data for a series of compounds derived from **Methyl 6-amino-3-bromopicolinate**, targeting the VEGFR-2 kinase and the A549 lung cancer cell line. This data is illustrative and based on published activities for structurally related picolinamide-based inhibitors.^{[1][2]}

Compound ID	R ¹ Group (at 3-position)	R ² Group (amide at 2-position)	VEGFR-2 IC ₅₀ (nM)	A549 Cell Viability IC ₅₀ (μM)
M6A3B-001	Phenyl	4-Fluoroaniline	150	15.2
M6A3B-002	4-Methoxyphenyl	4-Fluoroaniline	95	10.8
M6A3B-003	2-Thienyl	4-Fluoroaniline	210	22.5
M6A3B-004	Phenyl	3-Chloroaniline	180	18.1
M6A3B-005	Phenyl	Cyclopropylamine	350	>50
Sorafenib (Ref.)	-	-	180	19.3

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Antimicrobial Agents

Aminopyridine and picolinate derivatives have been investigated for their antimicrobial properties. For instance, chloropicolinate amides have been synthesized and tested as novel inhibitors for Mycobacterium tuberculosis. The structural features of **Methyl 6-amino-3-bromopicolinate** make it an excellent starting point for the development of novel anti-tubercular or broad-spectrum antibacterial agents.

Agrochemicals

The pyridine ring is a common motif in many herbicides and insecticides. The ability to functionalize **Methyl 6-amino-3-bromopicolinate** at multiple positions allows for the fine-tuning of its physicochemical properties to enhance efficacy and selectivity for specific agricultural applications.

Detailed Experimental Protocols

The following are representative protocols for key synthetic transformations of **Methyl 6-amino-3-bromopicolinate**, based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 3-position of the pyridine ring.

Materials:

- **Methyl 6-amino-3-bromopicolinate**
- Arylboronic acid (1.2 equivalents)
- $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents)
- Potassium carbonate (2.0 equivalents)
- Toluene, Ethanol, and Water (4:1:1 mixture)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- To a round-bottom flask, add **Methyl 6-amino-3-bromopicolinate**, the arylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add the degassed solvent mixture (Toluene:Ethanol:Water) to the flask.
- Add the $\text{Pd}(\text{PPh}_3)_4$ catalyst to the reaction mixture under a positive pressure of inert gas.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired Methyl 6-amino-3-arylpicolinate.

Protocol 2: Amide Synthesis from the Picolinate Ester

This two-step protocol involves the hydrolysis of the methyl ester followed by amide coupling.

Step A: Ester Hydrolysis

Materials:

- Methyl 6-amino-3-arylpicolinate (from Protocol 1)
- Lithium hydroxide (LiOH) (2.0 equivalents)
- Tetrahydrofuran (THF) and Water (3:1 mixture)
- 1M Hydrochloric acid (HCl)

Procedure:

- Dissolve the picolinate ester in the THF/water mixture in a round-bottom flask.
- Add lithium hydroxide and stir the mixture at room temperature for 4-8 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Remove the THF under reduced pressure.
- Acidify the remaining aqueous solution to pH 3-4 with 1M HCl, which should precipitate the carboxylic acid.

- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 6-amino-3-arylpicolinic acid.

Step B: Amide Coupling

Materials:

- 6-Amino-3-arylpicolinic acid (from Step A)
- Desired primary or secondary amine (1.1 equivalents)
- HATU (1.2 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
- Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
- Add the amine to the reaction mixture and continue to stir at room temperature for 8-16 hours.
- Monitor the reaction by TLC or LC-MS.
- Once complete, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the final picolinamide derivative.

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Conclusion

Methyl 6-amino-3-bromopicolinate represents a valuable and versatile starting material for the synthesis of novel compounds with potential applications in human health and agriculture. Its strategic functionalization allows for the application of modern synthetic methodologies to create diverse libraries of molecules for biological screening. The exploration of its derivatives as kinase inhibitors, antimicrobial agents, and agrochemicals provides fertile ground for future research and development endeavors. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to unlock the full potential of this promising chemical scaffold.

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